molecular formula C20H24O2 B072840 5,8,11,14-Eicosatetraynoic acid CAS No. 1191-85-1

5,8,11,14-Eicosatetraynoic acid

Cat. No.: B072840
CAS No.: 1191-85-1
M. Wt: 296.4 g/mol
InChI Key: MGLDCXPLYOWQRP-UHFFFAOYSA-N
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Description

Eicosatetraenoic acid is a polyunsaturated fatty acid with a 20-carbon backbone and four double bonds. It is a member of the omega-3 and omega-6 fatty acid families, depending on the position of the double bonds. This compound is rarely encountered in its pure form and is typically found as a colorless oil. Eicosatetraenoic acid plays a crucial role in the production of eicosanoids, which are signaling molecules involved in various physiological processes, including inflammation and immune responses .

Scientific Research Applications

Eicosatetraenoic acid has numerous scientific research applications across various fields:

Chemistry:

  • Used as a precursor for the synthesis of eicosanoids and other bioactive compounds.
  • Studied for its role in lipid signaling and its impact on cellular processes.

Biology:

  • Investigated for its role in inflammation and immune responses.
  • Studied for its effects on cell signaling pathways and gene expression.

Medicine:

Industry:

Mechanism of Action

Target of Action

5,8,11,14-Eicosatetraynoic acid (ETYA) is a non-metabolizable analog of ω-6 arachidonic acid . It primarily targets cyclooxygenases (COX) and lipoxygenases (LOX) . These enzymes play crucial roles in the metabolism of arachidonic acid, leading to the production of various bioactive lipids that are involved in inflammation and other physiological processes .

Mode of Action

ETYA acts as a strong activator of the human peroxisome proliferator-activated receptor α (PPARα) . It also acts as an inhibitor of lipoxygenases (LOX) and cyclooxygenases (COX) . By inhibiting these enzymes, ETYA can prevent the formation of pro-inflammatory mediators .

Biochemical Pathways

ETYA affects the arachidonic acid metabolic pathway. It inhibits the action of COX and LOX enzymes, which are involved in the conversion of arachidonic acid into prostaglandins and leukotrienes, respectively . These molecules are potent mediators of inflammation. Therefore, the inhibition of these enzymes by ETYA can lead to a decrease in inflammation .

Pharmacokinetics

As a non-metabolizable analog of arachidonic acid, it is expected that etya would have similar pharmacokinetic properties to those of arachidonic acid .

Result of Action

ETYA has been shown to suppress the expression of CCL2/MCP-1, a chemokine that plays a key role in the initiation and progression of inflammation . This suppression occurs through the up-regulation of MAPK phosphatase-1 mRNA levels, resulting in the suppression of c-Jun N-terminal kinase (JNK) phosphorylation and activator protein 1 (AP1) activity in IFN-γ-stimulated brain glial cells .

Action Environment

The action of ETYA can be influenced by various environmental factors. For instance, the presence of IFN-γ can stimulate the action of ETYA in suppressing the expression of CCL2/MCP-1 . .

Biochemical Analysis

Biochemical Properties

5,8,11,14-Eicosatetraynoic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It is a strong activator of the human peroxisome proliferator-activated receptor α (PPARα) . It acts as an inhibitor of lipoxygenases (LOX) and cyclooxygenases (COX) .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eicosatetraenoic acid can be synthesized through the desaturation of dihomo-gamma-linolenic acid, catalyzed by delta-17 desaturase.

Industrial Production Methods: Industrial production of eicosatetraenoic acid often involves the genetic engineering of microorganisms such as Mucor circinelloides. By introducing specific desaturase genes, these microorganisms can be engineered to produce eicosatetraenoic acid in significant quantities. The overexpression of delta-17 desaturase genes in these microorganisms has been shown to increase the yield of eicosatetraenoic acid .

Chemical Reactions Analysis

Types of Reactions: Eicosatetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the formation of eicosanoids, which are derived from the oxygenation of eicosatetraenoic acids .

Common Reagents and Conditions:

    Oxidation: Eicosatetraenoic acid can be oxidized by enzymes such as cyclooxygenase and lipoxygenase to form eicosanoids. These reactions typically occur under physiological conditions.

    Reduction: Reduction reactions of eicosatetraenoic acid are less common but can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Substitution reactions can occur at the double bonds of eicosatetraenoic acid, leading to the formation of various derivatives.

Major Products: The major products formed from the reactions of eicosatetraenoic acid include eicosanoids such as prostaglandins, leukotrienes, and hydroxyeicosatetraenoic acids. These compounds play significant roles in inflammation, immune responses, and other physiological processes .

Comparison with Similar Compounds

    Eicosapentaenoic Acid: An omega-3 fatty acid with five double bonds. It is known for its anti-inflammatory properties and is commonly found in fish oils.

    Arachidonic Acid: An omega-6 fatty acid with four double bonds. .

Uniqueness:

Properties

IUPAC Name

icosa-5,8,11,14-tetraynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11,14,17-19H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLDCXPLYOWQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCC#CCC#CCC#CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152318
Record name 5,8,11,14-Eicosatetraynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191-85-1
Record name 5,8,11,14-Eicosatetraynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8,11,14-Eicosatetraynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8,11,14-EICOSATETRAYNOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FEJ8J06DR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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